molecular formula C17H14ClNO2 B3007643 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid CAS No. 290832-30-3

3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid

Cat. No.: B3007643
CAS No.: 290832-30-3
M. Wt: 299.75
InChI Key: ZXGAMSQGBBFFTJ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of a chloro and phenyl group on the indole ring, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGAMSQGBBFFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, showing significant inhibition zones.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.025 mg/mL24
Escherichia coli0.019 mg/mL22
Bacillus subtilis0.015 mg/mL20
Pseudomonas aeruginosa0.030 mg/mL18

The compound exhibited the highest activity against Staphylococcus aureus and Escherichia coli , with MIC values suggesting potent antibacterial effects .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has demonstrated antioxidant activity. The ability to scavenge free radicals is crucial in mitigating oxidative stress, which is linked to various diseases.

Table 2: Antioxidant Activity Assays

Assay TypeIC50_{50} (µg/mL)Reference Compound (Ascorbic Acid) IC50_{50} (µg/mL)
DPPH Scavenging150100
Hydrogen Peroxide Scavenging200120

The DPPH scavenging assay results indicate that the compound has a significant capacity to neutralize free radicals, although it is less effective than ascorbic acid .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Studies have indicated that the compound can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models.

Case Study: Induction of Apoptosis

In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound resulted in a significant increase in apoptotic markers:

  • MCF-7 Cell Line : Increased caspase-3 activity by 60% after 24 hours of treatment.
  • HT-29 Cell Line : Induction of p53 expression was noted, leading to cell cycle arrest.

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via indole ring formation followed by Friedel-Crafts alkylation or palladium-catalyzed coupling. Key steps include protecting the indole nitrogen to prevent side reactions. Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance intermediate stability. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield and purity. Similar indole derivatives achieved ~65% yield under optimized conditions .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer : Use 1^1H NMR to verify the indole proton (δ 10.5–11.5 ppm, NH), chloro-substituent (δ 7.2–7.5 ppm, aromatic protons), and propanoic acid protons (δ 2.5–3.5 ppm). FT-IR confirms the carboxylic acid group (broad O-H stretch at 2500–3000 cm1^{-1}, C=O at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) provides molecular ion validation. For advanced confirmation, single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for structurally related indole derivatives .

Q. What chromatographic methods are suitable for purity assessment and impurity profiling?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) effectively separates impurities. Set detection at 254 nm for indole absorption. For quantification, calibrate against a certified reference standard. LC-MS identifies impurities like dechlorinated byproducts or oxidation derivatives. Ensure method validation per ICH guidelines (precision, accuracy, LOD/LOQ) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., logP, pKa) and experimental data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or protonation states. Recalculate predictions using solvent-implicit models (e.g., COSMO-RS) and validate experimentally via potentiometric titration (pKa) or shake-flask method (logP). For example, if predicted logP is 3.5 but experimental is 2.8, assess hydration effects or dimerization in solution. Cross-validate with DFT calculations for molecular electrostatic potential alignment .

Q. What strategies are recommended for designing in vitro bioactivity assays targeting antiproliferative effects?

  • Methodological Answer : Use human tumor cell lines (e.g., MCF-7, HeLa) in MTT assays. Pre-treat cells with 10–100 µM compound for 48–72 hours. Include positive controls (e.g., doxorubicin) and measure IC50_{50} values. For mechanistic insights, pair with apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3 activation. Address solubility issues by using DMSO stocks (<0.1% final concentration). Dose-response curves should be triplicated to ensure reproducibility, as in related indole-based studies .

Q. How should researchers handle stability challenges during long-term storage or biological testing?

  • Methodological Answer : Store the compound in amber vials at –20°C under argon to prevent oxidation. For aqueous solutions, use pH 7.4 buffers (e.g., PBS) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC weekly. If decomposition exceeds 5%, reformulate with cryoprotectants (e.g., trehalose) or lyophilize. Safety protocols include using fume hoods for handling and wearing nitrile gloves, as chloro-indole derivatives may cause respiratory irritation .

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